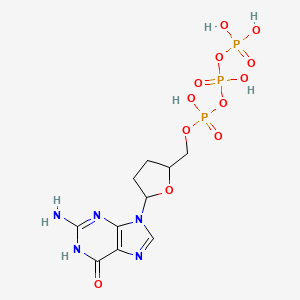

2',3'-Dideoxyguanosine-5'-triphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

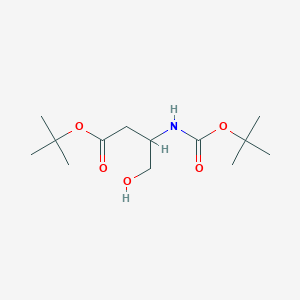

2’,3’-Dideoxyguanosine-5’-triphosphate is a modified nucleoside triphosphate where the 2’ and 3’ hydroxyl groups are absent, resulting in chain termination. This compound is commonly used as a chain terminator inhibitor and an inhibitor of telomerase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxyguanosine-5’-triphosphate typically involves the chemical modification of guanosine. The process includes the removal of the 2’ and 3’ hydroxyl groups and the addition of a triphosphate group. Specific reaction conditions and reagents used in the synthesis can vary, but common steps include phosphorylation and protection/deprotection strategies .

Industrial Production Methods

Industrial production methods for 2’,3’-Dideoxyguanosine-5’-triphosphate are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated synthesis machines and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:

Chain Termination: This compound acts as a chain terminator in DNA synthesis, preventing the addition of further nucleotides.

Inhibition of Telomerase: It inhibits telomerase activity, which is crucial for maintaining telomere length in cells.

Common Reagents and Conditions

Common reagents used in reactions involving 2’,3’-Dideoxyguanosine-5’-triphosphate include DNA polymerases and telomerase enzymes. Reaction conditions typically involve aqueous solutions and controlled temperatures to maintain enzyme activity .

Major Products Formed

The major products formed from reactions involving 2’,3’-Dideoxyguanosine-5’-triphosphate are terminated DNA strands and inhibited telomerase complexes .

Scientific Research Applications

2’,3’-Dideoxyguanosine-5’-triphosphate has a wide range of scientific research applications, including:

Mechanism of Action

2’,3’-Dideoxyguanosine-5’-triphosphate exerts its effects primarily through chain termination and inhibition of telomerase. By lacking the 2’ and 3’ hydroxyl groups, it prevents the addition of further nucleotides during DNA synthesis. It also selectively inhibits telomerase, an enzyme responsible for maintaining telomere length, by incorporating into the telomeric DNA and preventing elongation .

Comparison with Similar Compounds

Similar Compounds

2’,3’-Dideoxyadenosine-5’-triphosphate: Another chain terminator used in DNA sequencing.

2’,3’-Dideoxycytidine-5’-triphosphate: Used in similar applications as a chain terminator.

2’,3’-Dideoxyuridine-5’-triphosphate: Also acts as a chain terminator in DNA synthesis.

Uniqueness

2’,3’-Dideoxyguanosine-5’-triphosphate is unique in its high specificity for telomerase inhibition, making it a valuable tool in studies of telomere biology and potential therapeutic applications .

Properties

IUPAC Name |

[[5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRRAMINWIWTNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O12P3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.18 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13392894.png)

![Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester](/img/structure/B13392896.png)

![2,2-difluoro-N-[3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B13392908.png)

![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13392923.png)

![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)

![rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid](/img/structure/B13392950.png)

![5-(3,7,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B13392962.png)

![7-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13392970.png)